2-Amino-N-phenylpropanamide hydrochloride
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Overview
Description
2-Amino-N-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is an analog of Tocainid, an antiarrhythmic agent . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-phenylpropanamide hydrochloride typically involves the reaction of 2-Amino-N-phenylpropanamide with hydrochloric acid. The reaction conditions often include room temperature and a controlled environment to ensure the purity and stability of the product .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement. The compound is sealed in dry conditions and stored at room temperature to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Amino-N-phenylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: It serves as a reference compound in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-Amino-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. As an analog of Tocainid, it likely exerts its effects by modulating ion channels and influencing the electrical activity of cells. This modulation can affect various physiological processes, including cardiac function .
Comparison with Similar Compounds
Similar Compounds
Tocainid: An antiarrhythmic agent with a similar structure and function.
Lidocaine: Another antiarrhythmic agent with comparable properties.
Procainamide: A compound used to treat cardiac arrhythmias with a similar mechanism of action.
Uniqueness
2-Amino-N-phenylpropanamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its versatility in scientific research and industrial applications further highlights its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
2-amino-N-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPRJFRQXVQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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